![molecular formula C14H22O2S B14315869 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol CAS No. 111040-79-0](/img/structure/B14315869.png)
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol
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Overview
Description
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to an octan-2-yl chain and two hydroxyl groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-diol with octan-2-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without hydroxyl groups.
Substitution: Formation of new benzene derivatives with different substituents.
Scientific Research Applications
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(Hexylsulfanyl]benzene-1,2-diol: Similar structure but with a hexyl chain instead of an octan-2-yl chain.
4-[(Octan-2-yl)sulfanyl]benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.
4-[(Octan-2-yl)sulfanyl]benzene-1,4-diol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups and the length of the alkyl chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution between octan-2-thiol and a halogenated benzene-1,2-diol precursor under controlled pH and temperature. Purity optimization can be achieved via reversed-phase HPLC using a mobile phase of methanol and sodium 1-octanesulfonate buffer (pH 4.6), as described in pharmacopeial protocols . Post-synthesis purification steps, such as recrystallization or column chromatography, should be validated using NMR (e.g., ¹H/¹³C) and mass spectrometry to confirm structural integrity .
Q. What experimental protocols are suitable for assessing the antioxidant activity of this compound?
The DPPH radical scavenging assay is a standard method for evaluating antioxidant capacity. Dissolve the compound in DMSO or ethanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes. Parallel cell-based assays using murine macrophages can assess intracellular ROS reduction, with viability confirmed via sulforhodamine B (SRB) assay . For comparative studies, include positive controls like ascorbic acid or Trolox.
Q. How should researchers address safety concerns related to genotoxicity during handling?
Benzene-1,2-diol derivatives have shown potential genotoxicity in vivo, as noted by EFSA . Adopt strict safety protocols:
- Use personal protective equipment (PPE) and work in a fume hood.
- Limit exposure using the Threshold of Toxicological Concern (TTC) framework for DNA-reactive mutagens (≤ 0.15 μg/day).
- Conduct Ames tests or micronucleus assays for preliminary genotoxicity screening .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps), predicting redox behavior . Solvent effects should be modeled using a polarizable continuum model (PCM). Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational predictions .
Q. How can contradictory data on biological activity (e.g., pro- vs. anti-inflammatory effects) be resolved?
Contradictions may arise from concentration-dependent effects or cell-type specificity. Design dose-response studies (e.g., 0.1–100 μM) in multiple cell lines (e.g., RAW 264.7 macrophages, primary cells). Measure pro-inflammatory markers (e.g., NO, TNF-α) alongside anti-inflammatory cytokines (e.g., IL-10). Use pathway-specific inhibitors (e.g., NF-κB or Nrf2 inhibitors) to elucidate mechanistic duality .
Q. What strategies are effective in studying structure-activity relationships (SAR) for sulfanyl-substituted benzene-1,2-diol derivatives?
- Variation of alkyl chain length : Compare octan-2-yl with shorter (e.g., butyl) or branched chains to assess hydrophobicity effects on membrane permeability.
- Stereochemical analysis : Synthesize enantiomers (if applicable) and test for chiral selectivity in target binding.
- Bioisosteric replacement : Replace the sulfanyl group with selenyl or ether groups to evaluate electronic and steric influences .
Q. How can enzyme interaction studies (e.g., polyphenol oxidase inhibition) be designed for this compound?
Use purified recombinant polyphenol oxidase (PPO) and monitor enzymatic activity via spectrophotometric detection of o-quinone formation at 420 nm. Prepare substrate solutions (e.g., catechol, 4-methylcatechol) in phosphate buffer (pH 6.8). Calculate IC₅₀ values and perform Lineweaver-Burk analysis to determine inhibition kinetics (competitive vs. non-competitive) .
Q. What analytical techniques are critical for resolving structural ambiguities in synthetic derivatives?
- 2D NMR (COSY, HSQC, HMBC) : Assign proton and carbon signals, particularly for the sulfanyl group and adjacent substituents.
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing interactions.
- High-resolution mass spectrometry (HRMS) : Verify molecular formula and detect trace impurities .
Q. Methodological Considerations Table
Properties
CAS No. |
111040-79-0 |
---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
4-octan-2-ylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-11(2)17-12-8-9-13(15)14(16)10-12/h8-11,15-16H,3-7H2,1-2H3 |
InChI Key |
PCXKMZFCFTXIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)SC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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